N-[4-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]acetamide
Description
N-[4-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]acetamide is a heterocyclic acetamide derivative featuring a pyridine-pyrimidine core linked via an oxygenated piperidine scaffold. The molecule’s structure includes:
- Acetamide moiety: Attached to a para-substituted phenyl ring.
- Piperidine-1-carbonyl group: Bridges the phenyl ring to a pyrimidin-2-yloxy substituent.
Properties
IUPAC Name |
N-[4-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-16(29)27-20-4-2-18(3-5-20)22(30)28-12-8-21(9-13-28)31-23-25-14-19(15-26-23)17-6-10-24-11-7-17/h2-7,10-11,14-15,21H,8-9,12-13H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQYJXWOGRBIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-fibrotic activities, suggesting that this compound may also target pathways involved in fibrosis.
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that this compound may interact with its targets through hydrogen bonding. This interaction could potentially lead to changes in the target’s function, thereby exerting its biological effects.
Result of Action
Similar compounds have been found to exhibit anti-fibrotic activities, suggesting that this compound may also have similar effects. This could potentially include the inhibition of collagen synthesis or deposition, leading to a reduction in fibrosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key motifs with several derivatives reported in the literature:
Key Observations :
- The target compound’s pyridin-4-yl-pyrimidine system distinguishes it from imidazole (e.g., ) or thienopyrimidine (e.g., ) cores.
- The piperidine-1-carbonyl linker contrasts with sulfamoyl (Gliflumide ) or sulfonyl ( ) groups, which may alter pharmacokinetics.
Physicochemical Properties
Data from structurally related acetamides (melting points, molecular weights, solubility):
Key Observations :
Key Observations :
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